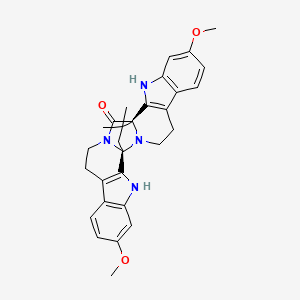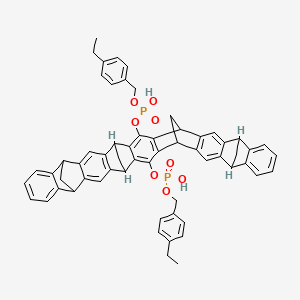
SARS-CoV-2-IN-30
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2-IN-30 is a novel compound identified as a potent inhibitor of the main protease of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant potential in inhibiting the replication of the virus, making it a promising candidate for therapeutic development against COVID-19 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
For industrial-scale production, the synthesis of SARS-CoV-2-IN-30 can be optimized using continuous flow chemistry techniques. This method allows for better control over reaction conditions, increased yield, and reduced production time. Additionally, the use of automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
SARS-CoV-2-IN-30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with varying degrees of inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability and efficacy.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s binding affinity to the target protease
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are then tested for their inhibitory activity against the main protease of SARS-CoV-2 to identify the most potent inhibitors .
Aplicaciones Científicas De Investigación
SARS-CoV-2-IN-30 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of protease inhibitors and their mechanisms of action.
Biology: It serves as a tool for understanding the replication mechanisms of SARS-CoV-2 and other coronaviruses.
Medicine: this compound is being investigated as a potential therapeutic agent for the treatment of COVID-19.
Industry: The compound is used in the development of diagnostic assays and antiviral drugs .
Mecanismo De Acción
SARS-CoV-2-IN-30 exerts its effects by binding to the active site of the main protease of SARS-CoV-2, thereby inhibiting its activity. This inhibition prevents the protease from cleaving the viral polyprotein, which is essential for viral replication. The compound’s binding affinity and specificity are enhanced by the presence of functional groups that interact with key residues in the protease’s active site .
Comparación Con Compuestos Similares
Similar Compounds
N3 Peptidyl Michael Acceptor: Another potent inhibitor of the SARS-CoV-2 main protease, known for its irreversible binding mechanism.
MP1: A close analog of SLL11, with antiviral activity against SARS-CoV-2 in cell lines.
Uniqueness
SARS-CoV-2-IN-30 stands out due to its unique binding conformation, which allows it to effectively inhibit the main protease of SARS-CoV-2. Its high binding affinity and specificity make it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C60H52O8P2 |
|---|---|
Peso molecular |
963.0 g/mol |
Nombre IUPAC |
[22-[(4-ethylphenyl)methoxy-hydroxyphosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] (4-ethylphenyl)methyl hydrogen phosphate |
InChI |
InChI=1S/C60H52O8P2/c1-3-31-13-17-33(18-14-31)29-65-69(61,62)67-59-55-51-27-53(49-25-45-41-21-39(43(45)23-47(49)51)35-9-5-7-11-37(35)41)57(55)60(68-70(63,64)66-30-34-19-15-32(4-2)16-20-34)58-54-28-52(56(58)59)48-24-44-40-22-42(46(44)26-50(48)54)38-12-8-6-10-36(38)40/h5-20,23-26,39-42,51-54H,3-4,21-22,27-30H2,1-2H3,(H,61,62)(H,63,64) |
Clave InChI |
NTWNTDXGGNYVCA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)COP(=O)(O)OC2=C3C4CC(C3=C(C5=C2C6CC5C7=C6C=C8C9CC(C8=C7)C1=CC=CC=C91)OP(=O)(O)OCC1=CC=C(C=C1)CC)C1=C4C=C2C3CC(C2=C1)C1=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


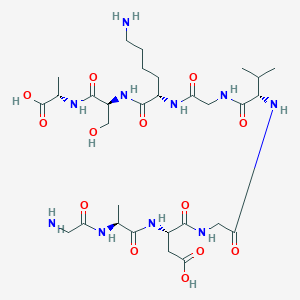


![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393116.png)

![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)
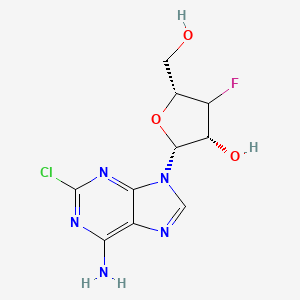
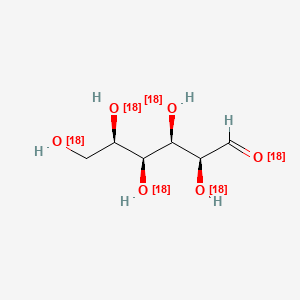
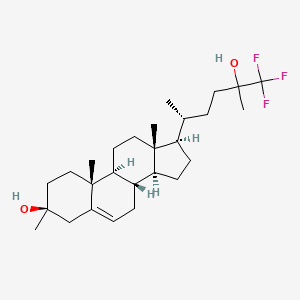
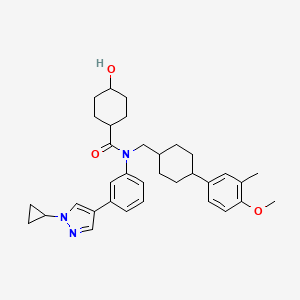
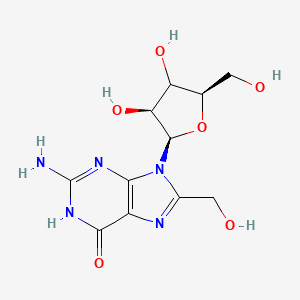
![[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate](/img/structure/B12393168.png)
